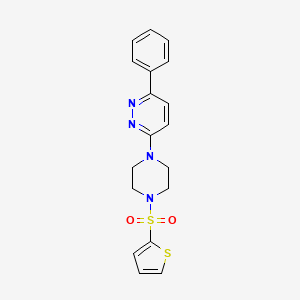

3-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Description

3-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a phenyl group at position 3 and a piperazine moiety substituted with a thiophen-2-ylsulfonyl group at position 4. The thiophen-2-ylsulfonyl group introduces electron-withdrawing properties and hydrogen-bonding capabilities, which may enhance target binding and selectivity compared to simpler substituents .

Properties

IUPAC Name |

3-phenyl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c23-26(24,18-7-4-14-25-18)22-12-10-21(11-13-22)17-9-8-16(19-20-17)15-5-2-1-3-6-15/h1-9,14H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHUCSXPYMNRAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyridazine.

Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

Sulfonylation of the Thiophene Ring: The thiophene ring is sulfonylated using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrogens in the pyridazine ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperazine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Insights

Core Scaffold Modifications :

- The target compound’s thiophen-2-ylsulfonyl group distinguishes it from analogs like 069A (pyrimidin-2-yl) and MW069a (pyridin-4-yl). The sulfonyl group enhances solubility and may improve binding to polar kinase domains, whereas pyrimidine/pyridine substituents favor π-π stacking in hydrophobic pockets .

- Halogen vs. Sulfonyl : Chloro or fluoro substituents (e.g., in and compounds) reduce solubility and may limit blood-brain barrier (BBB) penetration compared to the target’s sulfonyl group .

- Synthetic Routes: The target compound likely requires sulfonylation of piperazine, contrasting with MW069a’s Suzuki coupling or 069A’s fragment-based diversification . Ethanol reflux and hydrazide condensations () are common for chloro-pyridazine intermediates but yield less complex substituents .

Pharmacokinetic Considerations

- Solubility and BBB Penetration :

- The sulfonyl group in the target compound improves aqueous solubility versus halogenated analogs (e.g., ), though it may slightly reduce passive BBB permeability compared to MW069a ’s pyridinyl group .

- F554-0056 ’s 3,4-dimethylbenzoyl group increases logP, favoring membrane permeability but risking hepatic metabolism .

Biological Activity

3-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyridazine family, characterized by a pyridazine ring substituted with phenyl and piperazine moieties. Its chemical formula is with a molecular weight of 396.52 g/mol. The presence of a thiophenesulfonyl group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound has been shown to exhibit inhibitory effects on certain enzymes, which may contribute to its therapeutic effects against diseases such as cancer and bacterial infections.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on recent studies:

Antimicrobial Activity

In a study evaluating the antimicrobial properties of several pyridazine derivatives, this compound displayed notable inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial potential. This suggests that the compound could be further developed as an antimicrobial agent.

Anticancer Properties

Research has indicated that this compound exhibits potent anticancer activity. In vitro studies demonstrated significant cytotoxicity against human breast cancer cell lines, specifically T-47D and MDA-MB-231 cells. Flow cytometric analysis revealed that treatment with this compound resulted in increased populations in the G2/M phase of the cell cycle, indicating a blockade that could lead to apoptosis (programmed cell death). This mechanism was further supported by evidence of increased sub-G1 phase populations, suggesting that the compound effectively induces apoptosis in cancer cells .

Enzyme Inhibition Studies

The mechanism by which this compound exerts its biological effects includes inhibition of key enzymes involved in cellular processes. For instance, molecular docking studies have shown favorable binding interactions with enzymes critical for tumor growth, which may explain its anticancer properties .

Q & A

Q. What methodologies quantify the compound’s stability in long-term storage?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .

- HPLC Purity Tracking : Compare retention time shifts and peak area changes monthly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.